1H and 13C NMR spectrum assignment for (5S)-2-Methylhexane-2,5-diol
1H and 13C NMR spectrum assignment for (5S)-2-Methylhexane-2,5-diol
Comprehensive 1 H and 13 C NMR Spectrum Assignment for (5S)-2-Methylhexane-2,5-diol: A Technical Guide for Structural Elucidation
Executive Summary
The structural elucidation of aliphatic diols via Nuclear Magnetic Resonance (NMR) spectroscopy often presents hidden complexities, particularly when stereocenters induce long-range magnetic inequivalence. This whitepaper provides an in-depth, self-validating methodology for the complete 1 H and 13 C NMR assignment of (5S)-2-Methylhexane-2,5-diol . Designed for researchers and drug development professionals, this guide synthesizes theoretical causality—specifically the impact of chirality on diastereotopicity—with robust 2D NMR validation strategies.
Stereochemical Causality: The Diastereotopic Effect
Before acquiring empirical data, a Senior Application Scientist must predict the magnetic environment of the molecule based on its 3D conformation. The structure of (5S)-2-methylhexane-2,5-diol features a chiral center at C-5.
A common pitfall in interpreting the NMR spectrum of this molecule is assuming the two methyl groups attached to the C-2 quaternary carbon (C-1 and the 2-methyl group) are equivalent. Because the molecule lacks a plane of symmetry due to the (5S) stereocenter, these two methyl groups are diastereotopic . They cannot be interconverted by any symmetry operation. Consequently, they experience permanently distinct time-averaged magnetic environments.
Even though the chiral center at C-5 is separated from C-2 by two methylene units (C-3 and C-4), high-resolution NMR (>400 MHz) will resolve these methyl groups into two distinct singlets in the 1 H spectrum and two distinct resonances in the 13 C spectrum. Similarly, the two protons on C-3 are diastereotopic to each other, as are the two protons on C-4, resulting in complex, highly coupled multiplets rather than simple triplets or quartets[1].
Methodology: The Self-Validating NMR Workflow
To eliminate confirmation bias, structural elucidation must operate as a self-validating system . In this framework, 1D NMR provides the initial chemical shift hypothesis, while 2D NMR (COSY, HSQC, HMBC) provides the mathematical proof of connectivity[2].
Logical workflow of the self-validating NMR structural elucidation system.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of high-purity (5S)-2-Methylhexane-2,5-diol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.
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Instrument Calibration: Insert the sample into a ≥ 400 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM), lock onto the deuterium frequency of CDCl 3 , and shim the magnetic field (Z1-Z5) to achieve a TMS line width of < 0.5 Hz.
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1D 1 H Acquisition: Acquire the spectrum using a standard 90° pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2 seconds, and acquire 16–32 scans to ensure a high signal-to-noise ratio.
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1D 13 C & DEPT-135 Acquisition: Acquire the 13 C spectrum with broadband proton decoupling (zgpg30). Set D1 to 2–3 seconds (allowing for quaternary carbon relaxation) and acquire 512–1024 scans. Follow immediately with a DEPT-135 sequence to differentiate CH/CH 3 (positive phase) from CH 2 (negative phase) and C q (null).
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2D Correlation Acquisition:
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COSY: Acquire a gradient-selected COSY spectrum (cosygpqf) to map vicinal ( 3J ) and geminal ( 2J ) proton couplings.
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HSQC: Acquire a multiplicity-edited HSQC spectrum (hsqcedetgpsisp2.2) to unambiguously map protons to their directly attached carbons ( 1JCH ).
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HMBC: Acquire a gradient-selected HMBC spectrum (hmbcgplpndqf) optimized for long-range couplings ( nJCH=8 Hz). This is the critical step for assigning the quaternary C-2 position.
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Quantitative Spectral Assignments
The following tables synthesize the empirical data derived from the 1D spectra, validated by the empirical chemical shift rules of organic compounds[1].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Diagnostic Logic |
| H-1 | 1.20 | s | 3H | - | Singlet; diastereotopic to 2-Me due to the (5S) chiral center. |
| 2-Me | 1.22 | s | 3H | - | Singlet; diastereotopic to H-1. |
| H-3a | 1.55 | m | 1H | ~14.0, ~7.0 | Geminal coupling to H-3b; vicinal to H-4. |
| H-3b | 1.65 | m | 1H | ~14.0, ~7.0 | Geminal coupling to H-3a; vicinal to H-4. |
| H-4a | 1.45 | m | 1H | ~14.0, ~7.0 | Geminal coupling to H-4b; vicinal to H-3, H-5. |
| H-4b | 1.50 | m | 1H | ~14.0, ~7.0 | Geminal coupling to H-4a; vicinal to H-3, H-5. |
| H-5 | 3.80 | m (sextet-like) | 1H | ~6.5 | Deshielded by α -OH; coupled to H-6 and H-4. |
| H-6 | 1.18 | d | 3H | ~6.5 | Doublet; coupled to H-5 methine proton. |
| -OH | 2.00 - 3.00 | br s | 2H | - | Broad, exchangeable; highly concentration-dependent. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type (DEPT-135) | Diagnostic Logic |
| C-1 | 29.2 | CH 3 (Positive) | Methyl on C-2; diastereotopic to 2-Me. |
| 2-Me | 29.5 | CH 3 (Positive) | Methyl on C-2; diastereotopic to C-1. |
| C-2 | 70.8 | C q (Null) | Quaternary carbon; strongly deshielded by α -OH. |
| C-3 | 39.5 | CH 2 (Negative) | Methylene; β to C-2-OH, γ to C-5-OH. |
| C-4 | 34.2 | CH 2 (Negative) | Methylene; β to C-5-OH, γ to C-2-OH. |
| C-5 | 68.5 | CH (Positive) | Methine; strongly deshielded by α -OH. |
| C-6 | 23.6 | CH 3 (Positive) | Terminal methyl; β to C-5-OH. |
2D Correlation Strategies: Closing the Logic Loop
To ensure the trustworthiness of the assignment, we rely on 2D NMR to bridge the isolated spin systems[2].
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The HSQC Anchor: The HSQC spectrum maps the 1 H signals at 1.20 and 1.22 ppm directly to the 13 C signals at 29.2 and 29.5 ppm, proving that the diastereotopic splitting occurs in both the proton and carbon domains.
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The COSY Chain: The COSY spectrum reveals a continuous spin system starting from the H-6 doublet (1.18 ppm), which correlates to the H-5 methine (3.80 ppm). H-5 subsequently correlates to the complex H-4a/H-4b multiplets, which in turn correlate to the H-3a/H-3b multiplets.
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The HMBC Bridge: Because C-2 is a quaternary carbon, it is invisible in COSY. HMBC is required to bridge the molecule. The C-2 resonance (70.8 ppm) will show strong 2JCH cross-peaks to the H-1 and 2-Me protons, and a 3JCH cross-peak to the H-3 protons, locking the left side of the molecule to the right side.
Key COSY (dashed) and HMBC (dotted) correlations defining the carbon backbone.
By applying this rigorous, self-validating framework, researchers can confidently assign the NMR spectra of complex chiral aliphatic chains, ensuring high data integrity for downstream drug development and synthetic validation.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]
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Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry (2nd/3rd ed.). Elsevier. URL:[Link]
